Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate
Description
Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate: is an organic compound with the molecular formula C12H17NO3 It is a derivative of amino acids and esters, characterized by the presence of a methoxyphenyl group
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-[1-(4-methoxyphenyl)ethylamino]acetate |
InChI |
InChI=1S/C12H17NO3/c1-9(13-8-12(14)16-3)10-4-6-11(15-2)7-5-10/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
BOFJJKVVOMQGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate typically involves the reaction of 4-methoxyphenylacetic acid with methylamine. The process includes esterification and amination steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate is a chemical compound with a molecular weight of approximately 223.27 g/mol. It features a methoxyphenyl group attached to a secondary amine connected to an acetate moiety. Due to its unique functional groups, this compound has potential applications in medicinal chemistry, especially in the development of pharmaceuticals.
Potential Applications
This compound's structure suggests it may be a lead compound in drug discovery for conditions such as depression. Interaction studies have been done to examine its binding affinity to different receptors and enzymes, which is critical to understanding the compound's pharmacodynamics and pharmacokinetics.
Structural Analogs
Several compounds share structural similarities with this compound:
- Ethyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate This compound has an ethyl group instead of a methyl group.
- Tert-butyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate This compound features a bulky tert-butyl group that enhances lipophilicity.
- 2-Iodo-1-(4-methoxyphenyl)ethyl acetate This compound contains iodine, which could alter its reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of metabolic processes or modulation of signal transduction pathways.
Comparison with Similar Compounds
- Ethyl 2-{[(4-methoxyphenyl)methyl]amino}acetate
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methyl)phenol
Comparison: Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Biological Activity
Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C_10H_13NO_3, with a molecular weight of approximately 223.27 g/mol. The compound features a methoxyphenyl group attached to a secondary amine, which is further connected to an acetate moiety. This unique structure suggests potential applications in various therapeutic areas, particularly in anti-inflammatory and anticancer research.
1. Interaction with Molecular Targets
Preliminary studies indicate that this compound interacts with several molecular targets, which may contribute to its pharmacological effects. Key findings include:
- Binding Affinity : The compound exhibits varying binding affinities to different receptors and enzymes, which are crucial for understanding its pharmacodynamics and pharmacokinetics.
- Anti-inflammatory Effects : Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties. For instance, derivatives with similar structures have shown IC_50 values against COX-1 and COX-2 enzymes in the range of 19.45 μM to 42.1 μM .
2. Anticancer Activity
Research has highlighted the anticancer potential of compounds related to this compound:
- Cytotoxicity Studies : Compounds with similar substituents have shown significant cytotoxic activity against various cancer cell lines, including SK-OV-3 (IC_50 = 19.5 μM) and MCF-7 . The presence of the methoxy group appears to enhance the anticancer activity.
- Mechanism of Action : Investigations into the mechanism of action have indicated that these compounds may induce apoptosis through caspase activation and inhibit key signaling pathways involved in cancer progression .
Synthesis
The synthesis of this compound typically involves several steps designed to maximize yield while minimizing by-products:
| Step | Description |
|---|---|
| Step 1 | Reaction of 4-methoxybenzylamine with an appropriate acylating agent in the presence of a catalyst. |
| Step 2 | Purification through column chromatography to isolate the desired product. |
| Step 3 | Characterization using NMR and mass spectrometry to confirm structure and purity. |
The overall yield reported for similar synthetic routes is around 71% under optimized conditions .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that certain structural features contribute significantly to the biological activity of this compound:
- Methoxy Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
- Amine Substitution : Variations in the amine group can lead to significant differences in activity; for example, replacing the methyl group with larger alkyl groups may enhance potency against specific targets.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study examining various derivatives demonstrated that modifications on the methoxyphenyl group led to enhanced COX inhibition, suggesting a promising avenue for anti-inflammatory drug development .
- In vitro tests on cancer cell lines showed that certain analogs exhibited superior cytotoxic effects compared to established chemotherapeutics like doxorubicin, indicating their potential as new anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
